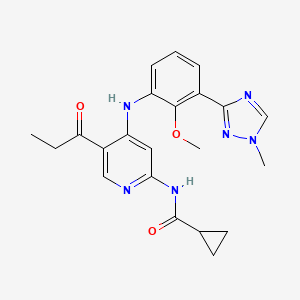
Jak-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak-IN-26 is an orally active inhibitor of the Janus kinase enzyme, specifically targeting Janus kinase 1, Janus kinase 2, and Janus kinase 3. It has demonstrated favorable pharmacokinetic properties and potency in suppressing interferon-alpha 2B-induced signal transducer and activator of transcription 3 phosphorylation in Jurkat cells, with an IC50 value of 17.2 nanomolar .
Vorbereitungsmethoden
The synthesis of Jak-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity while ensuring cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Jak-IN-26 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Jak-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various biochemical processes.
Biology: Employed in cellular assays to investigate the effects of Janus kinase inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating diseases involving dysregulated Janus kinase-signal transducer and activator of transcription signaling, such as rheumatoid arthritis, myeloproliferative neoplasms, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Janus kinase-signal transducer and activator of transcription pathway
Wirkmechanismus
Jak-IN-26 exerts its effects by inhibiting the activity of Janus kinase enzymes. These enzymes play a crucial role in the Janus kinase-signal transducer and activator of transcription signaling pathway, which is involved in the regulation of various cellular processes, including immune response, cell growth, and differentiation. By inhibiting Janus kinase activity, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating downstream signaling events and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Jak-IN-26 is unique in its specific inhibition of Janus kinase enzymes and its favorable pharmacokinetic properties. Similar compounds include:
Delgocitinib: A Janus kinase inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nanomolar for Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2, respectively.
Tofacitinib: A potent inhibitor of Janus kinase 1, Janus kinase 2, and Janus kinase 3 with IC50 values of 1, 20, and 112 nanomolar, respectively.
Ruxolitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2 with IC50 values of 3.3 and 2.8 nanomolar, respectively.
Fedratinib: An ATP-competitive inhibitor of Janus kinase 2 with an IC50 value of 3 nanomolar
Eigenschaften
Molekularformel |
C22H24N6O3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoylpyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30) |
InChI-Schlüssel |
FKCATCQHVCOBCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


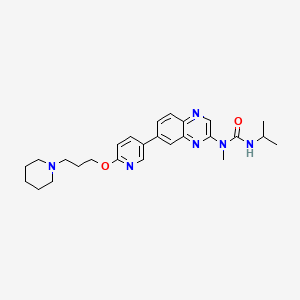
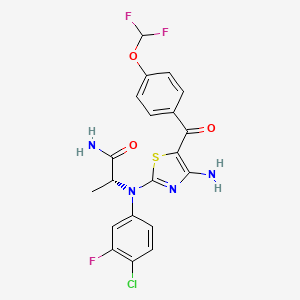
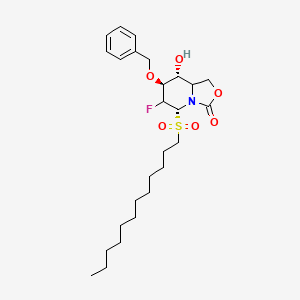
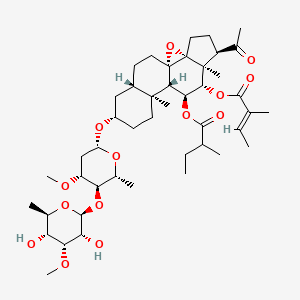
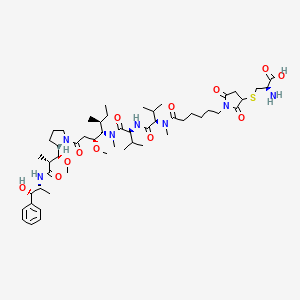
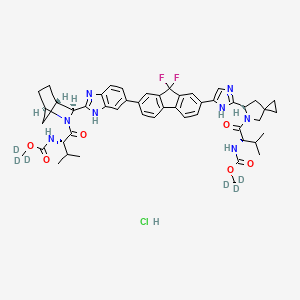
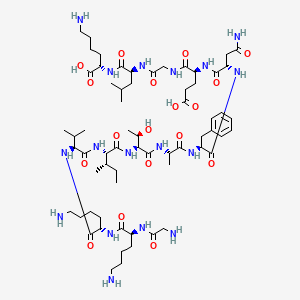
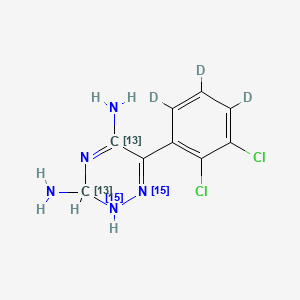
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
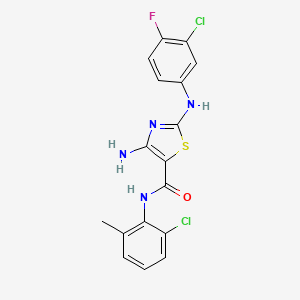
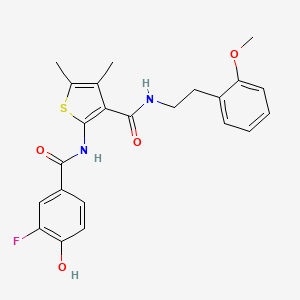
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
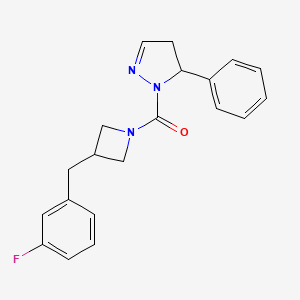
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
